molecular formula C13H10N6O B11319864 N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11319864
M. Wt: 266.26 g/mol
InChI Key: LDMPIQIARDJRRK-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide: is a chemical compound that features a pyridine ring, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.

    Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of Benzamide: The final step involves the formation of the benzamide group, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The compound can participate in substitution reactions, especially at the benzamide group, where nucleophiles can replace leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.

Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-pyridin-4-yl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H10N6O/c20-13(16-11-4-6-14-7-5-11)10-2-1-3-12(8-10)19-9-15-17-18-19/h1-9H,(H,14,16,20)

InChI Key

LDMPIQIARDJRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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